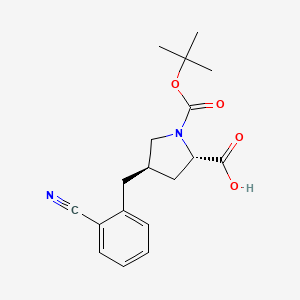

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyanobenzyl substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name |

(2S,4R)-4-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-12(9-15(20)16(21)22)8-13-6-4-5-7-14(13)10-19/h4-7,12,15H,8-9,11H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZOTUBESVHWEI-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376046 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-33-2 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

Boc Protection

- Boc protection is typically achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- The reaction is carried out in solvents like tertiary butanol or methanol at room temperature overnight, followed by solvent evaporation and purification via column chromatography.

- High yields (~82-92%) of Boc-protected intermediates are reported.

Introduction of the 2-Cyanobenzyl Group

- The 2-cyanobenzyl substituent can be introduced via alkylation reactions using appropriate 2-cyanobenzyl halides or derivatives.

- This step requires careful control of reaction conditions to maintain stereochemistry and avoid racemization.

- Typical conditions involve low temperatures and inert atmosphere (e.g., nitrogen) to protect sensitive intermediates.

Ring Closure and Stereocontrol

- Pyrrolidine ring formation is achieved through intramolecular cyclization reactions, often facilitated by lithium diisopropylamide (LDA) or other strong bases at low temperatures (-78°C).

- Formylation or acylation agents such as formic acetic anhydride are added dropwise to maintain low temperatures and control reaction kinetics.

- The reaction mixture is then gradually warmed and quenched with acetic acid and water, followed by extraction and drying to isolate the cyclized product.

Final Deprotection and Purification

- Deprotection of silyl or other protecting groups is performed using trifluoroacetic acid (TFA) in methylene chloride at room temperature.

- The crude product is concentrated and purified by column chromatography to yield the target compound.

- The final product is characterized by NMR spectroscopy, with typical ^1H NMR shifts confirming the structure and stereochemistry.

Process Optimization and Green Chemistry Considerations

- Recent studies emphasize green manufacturing approaches focusing on chiral separation and process efficiency.

- For related pyrrolidine derivatives, crystallization techniques exploiting differential hydrogen bonding with water have been developed to separate stereoisomers effectively, improving yield and atom economy.

- These methods reduce the use of organic solvents and simplify purification, which could be adapted for the preparation of the 2-cyanobenzyl derivative.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP or TEA | 25-30°C, overnight | Tertiary butanol or methanol | 82-92 | Column chromatography purification |

| Alkylation (2-cyanobenzyl) | 2-cyanobenzyl halide, base (e.g., LDA) | -78°C to 5°C | THF or similar | Not specified | Low temperature to maintain stereochemistry |

| Cyclization | LDA, formic acetic anhydride | -78°C to 5°C | THF | ~75 | Quenched with acetic acid and water |

| Deprotection | Trifluoroacetic acid | 25°C, 4 hours | Methylene chloride | Not specified | Followed by concentration and chromatography |

Analytical Data Supporting Preparation

- ^1H NMR data for related compounds show characteristic multiplets for tert-butyl groups (δ ~1.49-1.53 ppm), methylene protons adjacent to nitrogen (δ ~2.8-3.3 ppm), and aromatic protons (δ ~7.5-7.7 ppm), confirming the successful introduction of Boc and benzyl groups.

- Chiral purity and stereochemical integrity are verified by chiral chromatography and crystallization techniques.

Research Findings and Practical Implications

- The described synthetic routes provide mild reaction conditions, use relatively inexpensive reagents, and allow for high stereochemical control.

- Process improvements focusing on green chemistry and chiral resolution have demonstrated significant enhancements in yield, atom economy, and reduction of waste, which are critical for industrial-scale synthesis.

- The methodology is adaptable to various substituted pyrrolidine-2-carboxylic acids, including the 2-cyanobenzyl derivative, making it a versatile platform for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is labile under acidic conditions, enabling its removal to generate a free amine.

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA), DCM, 0–25°C | (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (free amine) | |

| Thermal decomposition | >150°C under inert atmosphere | Decarboxylation side products may form if prolonged heating occurs |

-

Mechanistic Insight : Protons from TFA polarize the Boc carbonyl, triggering cleavage of the carbamate bond. The reaction is stereoretentive at the pyrrolidine chiral centers.

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Reactivity of the Cyanobenzyl Group

The nitrile group participates in selective transformations:

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Hydrolysis to amide | H₂O₂, NaOH, 60°C | (2S,4R)-1-Boc-4-(2-carbamoylbenzyl)pyrrolidine-2-carboxylic acid | |

| Reduction to amine | LiAlH₄, THF, 0°C | (2S,4R)-1-Boc-4-(2-aminomethylbenzyl)pyrrolidine-2-carboxylic acid | |

| Nucleophilic addition | Grignard reagents (e.g., RMgX) | Tetrahedral intermediates (requires anhydrous conditions) |

-

Computational Note : Density Functional Theory (DFT) studies predict a 12–15 kcal/mol activation barrier for nitrile hydrolysis, making it feasible under moderate conditions.

Stereochemical Stability

The (2S,4R) configuration remains intact under most conditions:

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

Scientific Research Applications

Synthesis of Pharmaceuticals

The compound serves as a chiral building block in the synthesis of various pharmaceutical agents. Its ability to introduce chirality is crucial for the development of drugs that require specific stereochemistry for biological activity.

Example Case Study :

A study demonstrated its use in synthesizing specific inhibitors of enzymes involved in cancer metabolism. The synthesized compounds showed promising results in preclinical trials, indicating potential therapeutic applications in oncology.

Development of Peptide-Based Drugs

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is instrumental in peptide synthesis, particularly in constructing cyclic peptides that exhibit enhanced stability and bioactivity.

Example Case Study :

Research highlighted the compound's role in creating cyclic peptides that act as potent antagonists for specific G-protein coupled receptors (GPCRs). These cyclic peptides demonstrated improved pharmacokinetic properties compared to their linear counterparts.

Drug Delivery Systems

The compound's chemical structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Example Case Study :

A formulation study utilized (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid to create nanoparticles for targeted drug delivery. The results indicated a significant increase in the therapeutic index of the encapsulated drug.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Chiral building block for drug development | Cancer enzyme inhibitors |

| Peptide Drug Development | Constructs cyclic peptides with enhanced stability | GPCR antagonists |

| Drug Delivery Systems | Improves solubility and bioavailability | Nanoparticle formulations |

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The Boc group protects the amine functionality, allowing selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorobenzyl group instead of a cyanobenzyl group.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylbenzyl group instead of a cyanobenzyl group.

Uniqueness

The presence of the cyanobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of bioactive molecules and in medicinal chemistry research.

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-L-proline derivative, is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is with a molecular weight of 330.38 g/mol. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyanobenzyl side chain at the 4-position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.38 g/mol |

| CAS Number | 959573-33-2 |

| Purity | >96% |

Synthesis

The synthesis of Boc-L-proline derivatives typically involves the protection of the amine group followed by coupling reactions to introduce the side chains. Various methods have been developed for the efficient synthesis of these compounds, often focusing on enantiomeric purity and yield.

Antiviral Activity

Research indicates that derivatives of pyrrolidine carboxylic acids, including the Boc-L-proline derivative, exhibit antiviral properties. Notably, they have been studied as potential inhibitors against Hepatitis C Virus (HCV). A study demonstrated that specific structural modifications could enhance antiviral efficacy, suggesting that the cyanobenzyl moiety plays a crucial role in activity against HCV .

Enzyme Inhibition

Pyrrolidine derivatives have also been evaluated for their ability to inhibit various enzymes. For instance, studies have shown that compounds with similar structures can inhibit proteases involved in viral replication. The presence of the Boc group is essential for maintaining stability and enhancing binding affinity to target enzymes .

Case Studies

- HCV Inhibition : A study published in 2024 highlighted the design and synthesis of chiral pyrrolidine derivatives for HCV treatment. The research established that modifications at the 4-position significantly influenced antiviral activity, with certain derivatives showing IC50 values in the low micromolar range .

- Enzyme Binding Studies : Another investigation focused on the binding interactions between Boc-L-proline derivatives and protease enzymes. Computational modeling suggested strong interactions due to hydrogen bonding and hydrophobic effects, leading to effective inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid with high stereochemical fidelity?

- Methodological Answer : The compound is typically synthesized via a multi-step approach:

Chiral Pool Synthesis : Start with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Benzylation : The 2-cyanobenzyl group is introduced via alkylation or Mitsunobu reaction. For example, react the Boc-protected pyrrolidine with 2-cyanobenzyl bromide under basic conditions (e.g., NaH in THF) .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the enantiomerically pure product. Confirmation of stereochemistry requires X-ray crystallography or NOESY NMR .

- Key Considerations : Optimize reaction temperature (40–100°C) and inert atmosphere (N₂/Ar) to prevent racemization .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) provides unambiguous stereochemical assignment. For example, analogous Boc-protected pyrrolidines show characteristic bond angles (C–C = 0.003 Å) and torsion angles .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol eluents to resolve enantiomers. Retention time comparison with standards validates purity .

- NMR Spectroscopy : NOESY correlations between the Boc group and benzyl substituents confirm the (2S,4R) configuration .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Classification : Based on structural analogs, this compound likely exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE: nitrile gloves, lab coat, and safety goggles .

- Ventilation : Perform reactions in a fume hood. Store in airtight containers under nitrogen to prevent hydrolysis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting data on reaction yields for similar Boc-protected pyrrolidines be resolved?

- Methodological Answer :

- Case Study : reports a 25% yield for a multi-step synthesis using Pd(OAc)₂ and tert-butyl XPhos, while achieves 94% yield via LiOH-mediated hydrolysis.

- Root Cause Analysis :

- Catalyst Efficiency : Palladium-based couplings ( ) may suffer from catalyst poisoning; switching to RuPhos or SPhos ligands improves turnover .

- Workup Optimization : Acidifying to pH 4 during hydrolysis ( ) minimizes side-product formation.

- Validation : Use LC-MS (e.g., m/z 413.2 [M+H]⁺ as in ) to quantify intermediates and adjust stoichiometry .

Q. What computational tools predict the impact of the 2-cyanobenzyl group on the compound’s physicochemical properties?

- Methodological Answer :

- LogP/Solubility : Compare with chlorobenzyl ( : ClogP = 2.1) and dichlorobenzyl ( : ClogP = 3.4) analogs. The cyano group reduces logP (predicted ~1.8) due to increased polarity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina. The cyanobenzyl moiety enhances π-π stacking in hydrophobic pockets .

Q. How can researchers optimize scalability while maintaining enantiomeric excess (ee) >99%?

- Methodological Answer :

- Process Parameters :

- Temperature Control : Maintain ≤50°C during Boc deprotection (e.g., HCl/dioxane) to prevent epimerization .

- Solvent Selection : Replace THF with 2-MeTHF for greener processing and easier solvent recovery .

- Quality Control : Implement inline FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time ee verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.